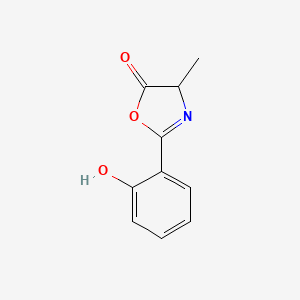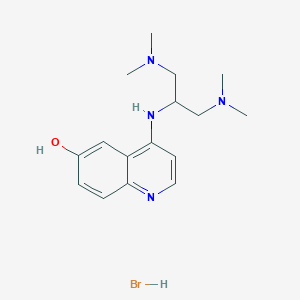
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide is a complex organic compound with a unique structure that includes both quinoline and amino alcohol functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide typically involves multiple steps. One common route starts with the preparation of 1,3-bis(dimethylamino)-2-propanol, which is then reacted with quinoline derivatives under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like toluene and reagents such as thionyl chloride to facilitate the formation of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts like palladium on carbon or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: Shares the amino alcohol functionality and is used in similar applications.
N,N,N’,N’-Tetramethyl-1,3-diamino-2-propanol: Another related compound with similar structural features.
Uniqueness
4-((1,3-Bis(dimethylamino)propan-2-yl)amino)quinolin-6-ol hydrobromide stands out due to its combination of quinoline and amino alcohol functionalities, which confer unique chemical and biological properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or catalytic activity in organic synthesis.
Eigenschaften
CAS-Nummer |
5402-85-7 |
|---|---|
Molekularformel |
C16H25BrN4O |
Molekulargewicht |
369.30 g/mol |
IUPAC-Name |
4-[1,3-bis(dimethylamino)propan-2-ylamino]quinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C16H24N4O.BrH/c1-19(2)10-12(11-20(3)4)18-16-7-8-17-15-6-5-13(21)9-14(15)16;/h5-9,12,21H,10-11H2,1-4H3,(H,17,18);1H |
InChI-Schlüssel |
YORFCKNWAAOANP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(CN(C)C)NC1=C2C=C(C=CC2=NC=C1)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,17-Bis(diphenylphosphino)-6,12-dihydro-7,11-(metheno)dibenzo[b,d][1,6]dioxacyclotridecine](/img/structure/B15208627.png)


![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
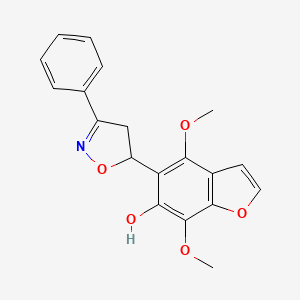
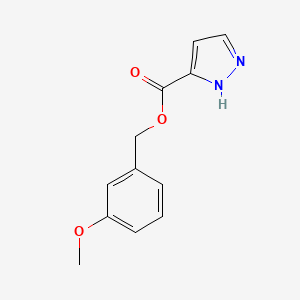
![(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
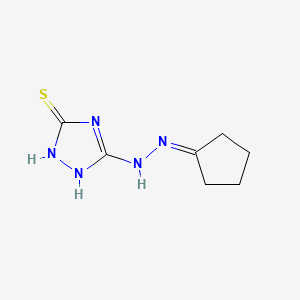
![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
![(16aR)-1,16-Bis(diphenylphosphino)-6,11-dihydrotribenzo[b,d,h][1,6]dioxecine](/img/structure/B15208708.png)

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
